molecular formula C22H22FN3O3 B2569359 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-18-3

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2569359
CAS No.: 1021127-18-3
M. Wt: 395.434
InChI Key: XAUGIYXTYMLZNG-UHFFFAOYSA-N
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Description

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a spirocyclic core with a triazaspirodecane ring system, which is further functionalized with a fluorobenzoyl and a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the use of commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and functionalization steps . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGIYXTYMLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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